molecular formula C24H26ClN3O3 B11178328 2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide

2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B11178328
M. Wt: 439.9 g/mol
InChI Key: ADMBSTHGQDPLIL-UHFFFAOYSA-N
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Description

2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a decahydroquinoxalinone core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Decahydroquinoxalinone Core: This can be achieved through the hydrogenation of quinoxaline derivatives under high pressure and temperature conditions.

    Introduction of the Chlorophenyl Group: This step involves the acylation of the decahydroquinoxalinone core with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with 3-methylphenylamine and acetic anhydride under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in various medicinal chemistry applications, particularly due to its structural features that may exhibit biological activity.

Anticancer Activity

Research indicates that derivatives of quinoxaline compounds can possess anticancer properties. For instance, studies have demonstrated that quinoxaline-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antimicrobial Properties

The presence of the chlorophenyl group may enhance the compound's antimicrobial efficacy. Compounds with similar structures have been reported to exhibit significant antimicrobial activity against various pathogens, making this compound a candidate for further investigation in this area .

Material Science Applications

The unique electronic properties of this compound may lend themselves to applications in material science.

Organic Semiconductors

Due to its conjugated structure, this compound could be explored for use in organic semiconductors. Research has shown that quinoxaline derivatives can improve charge transport properties in organic electronic devices.

Conductive Polymers

The incorporation of this compound into polymer matrices may enhance conductivity and stability, making it suitable for applications in flexible electronics and sensors .

Biological Research Applications

In biological research, this compound can serve as a tool for studying various biochemical processes.

Enzyme Inhibition Studies

The structural motifs present in this compound suggest potential interactions with enzymes. For example, studies on related compounds have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways, which could be explored further with this molecule .

Receptor Binding Studies

The ability of this compound to bind to specific receptors can be investigated using radiolabeled variants. This application is crucial for understanding drug-receptor interactions and developing new therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro using quinoxaline derivatives.
Antimicrobial PropertiesShowed significant antimicrobial activity against Staphylococcus aureus and E. coli.
Organic SemiconductorsImproved charge transport properties when incorporated into polymer matrices.
Conductive PolymersEnhanced conductivity observed in composite materials containing quinoxaline derivatives.
Enzyme InhibitionIdentified potential inhibition of metabolic enzymes relevant to cancer metabolism.
Receptor BindingInvestigated binding affinity to G-protein coupled receptors (GPCRs).

Mechanism of Action

The mechanism of action of 2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide: Similar structure but with a different position of the methyl group.

    2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-ethylphenyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and therapeutic potential.

Molecular Structure and Properties

The molecular formula of the compound is C19H22ClN3O2C_{19}H_{22}ClN_{3}O_{2}, with a molecular weight of approximately 359.85 g/mol. The structural features include a quinoxaline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC19H22ClN3O2
Molecular Weight359.85 g/mol
IUPAC NameThis compound
InChI Key[To be determined]

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the quinoxaline moiety suggests that it may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, thereby modulating physiological responses.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoxaline exhibit significant antimicrobial effects, which could extend to this compound.

Biological Activity Studies

Recent studies have explored the biological activities of related quinoxaline derivatives, providing insights into the potential effects of this compound.

Antiviral Activity

Research indicates that quinoxaline derivatives can inhibit viral replication. For instance, compounds with similar structures have shown efficacy against respiratory viruses such as SARS-CoV-2 by modulating immune responses and inhibiting viral proteases .

Anticancer Properties

Quinoxaline derivatives have been reported to possess anticancer properties against various cell lines, including breast (MCF7), lung (NCI-H460), and CNS (SF-268) cancer cells. A study demonstrated that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antifungal Activity

Quinoxalines have also been tested for antifungal properties against several fungal species. The results suggest that modifications to the quinoxaline structure can enhance antifungal efficacy, making it a promising scaffold for developing new antifungal agents .

Case Studies

  • Inhibition of Viral Proteases : A study on quinoxaline derivatives showed that modifications at specific positions enhanced their ability to inhibit viral proteases, which are crucial for viral replication .
  • Cytotoxicity Assessments : In vitro studies on related compounds revealed low cytotoxicity in non-cancerous cell lines while maintaining high antiviral and anticancer activity, suggesting a favorable therapeutic index .

Properties

Molecular Formula

C24H26ClN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

2-[1-(2-chlorobenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H26ClN3O3/c1-15-7-6-8-16(13-15)26-22(29)14-21-23(30)27-19-11-4-5-12-20(19)28(21)24(31)17-9-2-3-10-18(17)25/h2-3,6-10,13,19-21H,4-5,11-12,14H2,1H3,(H,26,29)(H,27,30)

InChI Key

ADMBSTHGQDPLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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